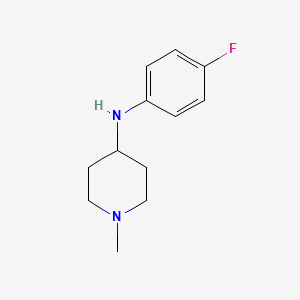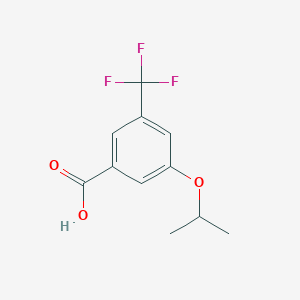![molecular formula C10H8N2O B6152419 (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine CAS No. 2387439-34-9](/img/no-structure.png)
(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine is a chemical compound that features an isoquinoline ring system with a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine typically involves the condensation of isoquinoline-5-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Nitrosoisoquinoline or nitroisoquinoline derivatives.
Reduction: Isoquinolin-5-ylmethylamine.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
科学的研究の応用
(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the isoquinoline ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Isoquinoline: The parent compound, which lacks the hydroxylamine group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Hydroxylamine: A simpler compound with a hydroxylamine group but lacking the isoquinoline ring.
Uniqueness: (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine is unique due to the presence of both the isoquinoline ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine involves the condensation of isoquinoline-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the desired product.", "Starting Materials": [ "Isoquinoline-5-carbaldehyde", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve isoquinoline-5-carbaldehyde (1 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the oxime is formed.", "Step 3: Extract the oxime with a suitable organic solvent (e.g. ethyl acetate) and dry over anhydrous magnesium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to yield the crude oxime.", "Step 5: Dehydrate the crude oxime by heating it under reflux in a suitable solvent (e.g. toluene) in the presence of a dehydrating agent (e.g. phosphorus pentoxide) until the desired product is formed.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
2387439-34-9 |
分子式 |
C10H8N2O |
分子量 |
172.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




